REACTION_CXSMILES
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[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][N:7]([CH3:12])[C:8](=[O:11])[CH:9]=[CH2:10]>>[CH2:1]([N:3]([CH2:4][CH3:5])[CH2:10][CH2:9][C:8]([N:7]([CH3:12])[CH3:6])=[O:11])[CH3:2]
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Name
|
|
Quantity
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44 g
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Type
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reactant
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Smiles
|
C(C)NCC
|
Name
|
|
Quantity
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60 g
|
Type
|
reactant
|
Smiles
|
CN(C(C=C)=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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58 (± 2) °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
After this period of time
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Type
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DISTILLATION
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Details
|
the reaction mixture was subjected to distillation
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Type
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CUSTOM
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Details
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to separate unreacted amine and amide
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Type
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CUSTOM
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Details
|
followed by recovery of product in 86 percent yield at 70° C.
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Name
|
|
Type
|
|
Smiles
|
C(C)N(CCC(=O)N(C)C)CC
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |